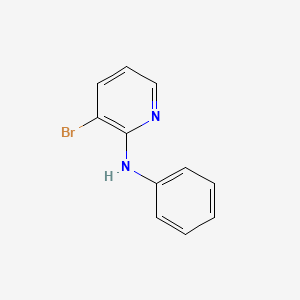

3-bromo-N-phenylpyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-N-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEQUCPZBWLXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N Phenylpyridin 2 Amine

Established Synthetic Pathways

The traditional synthesis of 3-bromo-N-phenylpyridin-2-amine relies on well-documented reactions that provide reliable, albeit sometimes limited, access to the target molecule. These methods form the bedrock upon which more advanced strategies are built.

Direct Bromination of N-phenylpyridin-2-amine

The direct introduction of a bromine atom onto the N-phenylpyridin-2-amine scaffold is a primary synthetic route. This electrophilic aromatic substitution targets the pyridine (B92270) ring. The regioselectivity of the bromination is crucial, aiming for the C-3 position.

Detailed research findings indicate that controlling the reaction conditions is paramount to achieving the desired 3-bromo isomer. A typical procedure involves the treatment of N-phenylpyridin-2-amine with a brominating agent, such as bromine (Br₂), in a suitable solvent like acetic acid. The reaction is often performed at controlled temperatures (e.g., 0–20°C) to manage selectivity and minimize the formation of side products. The pyridyl nitrogen can influence the position of substitution, but the directing effect of the amino group is also significant. The choice of solvent and brominating agent can impact the reaction's outcome and yield.

Table 1: Conditions for Direct Bromination

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Brominating Agent | Bromine (Br₂) in Acetic Acid | Provides the electrophilic bromine | |

| Temperature | 0–20°C | Controls regioselectivity, minimizes side reactions | |

| Solvent | Acetic Acid, THF | Provides reaction medium; THF can improve solubility |

| Atmosphere | Inert (e.g., Nitrogen) | Minimizes oxidative side reactions | |

Cascade C-N Cross-Coupling Reactions from Precursors

An alternative and highly versatile approach involves constructing the molecule through carbon-nitrogen (C-N) bond formation, typically via a palladium-catalyzed cross-coupling reaction. researchgate.net This method builds the N-phenyl-2-aminopyridine core from separate precursors in a cascade, or one-pot, process.

A common strategy is the N-arylation of a bromo-aminopyridine precursor. For instance, 2-amino-3-bromopyridine (B76627) can be coupled with an aryl halide like iodobenzene. amazonaws.com This reaction is a variant of the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis. researchgate.netacs.org The process involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. The term "cascade" can refer to a sequence where the C-N coupling is followed by another transformation in the same pot.

Table 2: Typical Buchwald-Hartwig Conditions for N-Arylation

| Component | Example | Role | Citation |

|---|---|---|---|

| Precursors | 2-amino-3-bromopyridine, Iodobenzene | Provide the pyridine and phenyl fragments | amazonaws.com |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium source for the catalytic cycle | amazonaws.comnih.gov |

| Ligand | XantPhos, XPhos | Stabilizes the Pd center and facilitates the reaction | amazonaws.comnih.gov |

| Base | t-BuONa (Sodium tert-butoxide) | Activates the amine for coupling | amazonaws.com |

| Solvent | Toluene, t-BuOH | Anhydrous, non-protic solvent | amazonaws.com |

| Temperature | 110°C | Provides energy for the reaction to proceed | amazonaws.com |

This pathway offers greater flexibility than direct bromination, as it allows for the introduction of diverse substituted anilines or aryl halides to generate a wide range of derivatives. rsc.org

Advanced Synthetic Strategies and Optimization

Recent research has focused on enhancing the efficiency, sustainability, and scope of the synthesis of this compound and its analogs. These advanced strategies address the limitations of traditional methods.

Novel Catalyst Systems for Efficient Synthesis

The efficiency of C-N cross-coupling reactions is heavily dependent on the catalyst system. Research has led to the development of highly active and robust palladium catalysts that can operate at lower loadings and under milder conditions. The use of specific biarylmonophosphine ligands, such as RuPhos and BrettPhos, often delivered as pre-catalysts, has been shown to significantly improve yields and substrate scope. nih.gov

These advanced catalysts can overcome challenges associated with coupling 3-bromo-2-aminopyridine, such as potential chelation of the palladium catalyst by the substrate's amidine-like structure, which can hinder the reaction. nih.gov Studies have systematically screened various ligands to identify the optimal system for coupling with different types of amines, including primary and secondary anilines. nih.gov For instance, in the coupling of 3-bromo-2-aminopyridine with anilines, BrettPhos-precatalysts have been shown to be particularly effective, delivering high yields where other systems might falter. nih.gov

Table 3: Comparison of Modern Ligands for C-N Coupling of 3-Bromo-2-aminopyridine

| Ligand/Precatalyst | Coupling Partner | Yield (%) | Citation |

|---|---|---|---|

| XPhos | Morpholine | 40% | nih.gov |

| RuPhos-Precatalyst | Cyclopentylamine | 47% | nih.gov |

| BrettPhos-Precatalyst | Cyclopentylamine | 78% | nih.gov |

Exploration of Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological functions or discover new materials. scispace.comfrontiersin.org The synthesis of this compound can be integrated into a DOS workflow, where it serves as a versatile scaffold for further elaboration.

In a DOS approach, short, modular synthetic pathways are used to generate complexity and diversity. nih.gov Starting from a common intermediate, different reaction pathways can be pursued to create a variety of molecular frameworks. For example, the bromine atom at the 3-position and the N-H bond of the amine group on the this compound scaffold can be functionalized through subsequent, orthogonal reactions. A build/couple/pair strategy might involve synthesizing the core scaffold and then "pairing" it with a diverse set of reactants through further cross-coupling, acylation, or alkylation reactions to rapidly generate a library of analogs. nih.govacs.org This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Scalability and Process Intensification Studies

Moving a synthesis from the laboratory bench to a larger, industrial scale presents significant challenges in terms of efficiency, cost, and safety. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.gov

For the synthesis of compounds like this compound, several advanced manufacturing technologies are being explored:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, better purity, and improved safety compared to traditional batch reactors. bath.ac.uk This technology is well-suited for highly exothermic or fast reactions and allows for easier scale-up. nih.gov

Mechanochemistry: This technique involves conducting reactions in the solid state using mechanical force (e.g., ball milling) with little or no solvent. researchgate.netcardiff.ac.uk Mechanochemical methods for Buchwald-Hartwig aminations have been developed, offering a greener and more sustainable alternative by reducing solvent waste. cardiff.ac.uk

Photoredox Catalysis: Visible-light photoredox catalysis uses light to drive chemical reactions under extremely mild conditions. acs.org While not yet standard for this specific synthesis, its principles could be applied to develop novel, energy-efficient C-N coupling or functionalization steps.

These strategies are crucial for making the synthesis of this compound and related compounds more practical and economically viable for commercial applications. acs.org

Chemical Reactivity and Derivatization Strategies

Halogen-Based Cross-Coupling Transformations

The bromine atom at the 3-position of the pyridine (B92270) ring is the primary site for derivatization through various well-established palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful toolkit for building molecular complexity.

Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures. jyu.fi In the context of 3-bromo-N-phenylpyridin-2-amine, the reaction involves coupling the bromopyridine core with various arylboronic acids. This transformation is catalyzed by a palladium complex and requires a base. jyu.fibeilstein-journals.org The reaction is tolerant of numerous functional groups and often proceeds with high yields. nih.gov

Studies on similar substrates, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki coupling with a range of arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base. nih.gov These conditions are generally applicable to this compound, allowing for the synthesis of a library of 3-aryl-N-phenylpyridin-2-amine derivatives. The choice of catalyst, ligand, and base can be optimized to achieve high yields, even with sterically hindered or electronically diverse boronic acids. beilstein-journals.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 140 (MW) | Excellent | mdpi.com |

Buchwald-Hartwig Amination and Other C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for the further functionalization of this compound, for instance, by introducing a second amino group at the 3-position. However, the existing amino group in the substrate presents a challenge, as it can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. nih.gov

Despite this challenge, successful C-N cross-coupling reactions of 3-halo-2-aminopyridines have been reported. nih.govresearchgate.net The choice of a suitable palladium precatalyst and a sterically hindered biarylmonophosphine ligand, such as XPhos or RuPhos, is crucial. nih.gov Lithium bis(trimethylsilyl)amide (LiHMDS) is often used as a strong, non-nucleophilic base to facilitate the reaction. nih.gov These reactions enable the synthesis of various diaminopyridine derivatives, which are important structures in medicinal chemistry. acs.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Outcome | Ref |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | Successful Coupling | nih.gov |

| XPhos Palladacycle | LiHMDS | THF | 65 | Good Yield and Selectivity | nih.gov |

Sonogashira, Heck, and Stille Coupling Reactions

The reactivity of the C-Br bond extends to other significant cross-coupling reactions.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgscirp.org Research on 2-amino-3-bromopyridines has shown that catalysts like palladium(II) trifluoroacetate (B77799) with triphenylphosphine (B44618) and copper(I) iodide are effective, yielding 2-amino-3-alkynylpyridines in high yields. scirp.orgscirp.org These conditions are directly applicable to this compound for the synthesis of alkyne-substituted derivatives.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.org This reaction typically uses a palladium catalyst and a base. beilstein-journals.org While the intramolecular Heck reaction has been observed following C-N coupling on related scaffolds, acs.org the intermolecular version allows for the introduction of vinyl groups at the 3-position of the pyridine ring.

The Stille coupling utilizes an organotin reagent as the coupling partner. mdpi.comnih.gov This reaction is known for its tolerance of a wide variety of functional groups. While less common than Suzuki coupling due to the toxicity of tin reagents, it offers a viable alternative for C-C bond formation, especially when the corresponding boronic acid is unstable or unavailable. mdpi.com Palladium catalysts, often with phosphine (B1218219) ligands, are employed for this transformation. researchgate.net

Functionalization of the Pyridine and Phenyl Moieties

Beyond transformations at the bromine site, both the pyridine and phenyl rings offer opportunities for further functionalization through methods like C-H activation and aromatic substitution.

C-H Activation Studies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for direct functionalization of aromatic rings. hbni.ac.in In this compound, the pyridyl nitrogen can act as a directing group to facilitate the ortho-C-H activation of the N-phenyl ring. rsc.orgacs.org This chelation-assisted strategy allows for the regioselective introduction of various functional groups.

Rhodium(III) catalysts, in particular, have been effectively used for the C-H functionalization of N-aryl-2-aminopyridines, enabling annulation reactions with alkynes or aldehydes to construct complex polycyclic aromatic systems, such as indoles. rsc.orgresearchgate.net This approach offers a step-economical route to valuable heterocyclic structures by functionalizing the otherwise inert C-H bonds of the phenyl group.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.comresearchgate.net

On the N-phenyl ring , the secondary amino group is a powerful ortho-, para-directing and activating group. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur preferentially at the ortho and para positions of the phenyl ring. lumenlearning.comlibretexts.orgyoutube.com

On the pyridine ring , the situation is more complex. The ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene. libretexts.org The amino group at position 2 is activating, while the bromine at position 3 is deactivating. The directing effects of these substituents would need to be considered for any potential electrophilic substitution on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) can occur on electron-deficient aromatic rings, especially when an electron-withdrawing group is positioned ortho or para to a good leaving group. scribd.comlibretexts.org

Annulation and Cyclization Reactions

The strategic placement of the bromo and phenylamino (B1219803) groups in this compound makes it an excellent precursor for constructing fused heterocyclic systems through annulation and cyclization reactions. These reactions are critical for synthesizing complex molecular architectures, particularly those with applications in pharmaceuticals and functional materials.

The synthesis of carbolines, a class of pyrido[2,3-b]indoles, from anilinohalopyridine precursors is a well-established strategy. A particularly effective method is the photostimulated SRN1 (radical-nucleophilic substitution) cyclization. This reaction has been successfully applied to synthesize all four carboline regioisomers. conicet.gov.ar Notably, the direct irradiation of this compound in a solution of liquid ammonia (B1221849) and potassium tert-butoxide leads to the formation of α-carboline (9H-pyrido[2,3-b]indole). conicet.gov.arrsc.org This transformation proceeds via an intramolecular cyclization, demonstrating a direct pathway from the substrate to a valuable fused heterocyclic core.

Table 1: Photostimulated SRN1 Cyclization of Anilinohalopyridines

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | 9H-Pyrido[2,3-b]indole (α-carboline) | hν, KOBu-t, NH₃ (liq.) | 98 | conicet.gov.ar |

| 2-Bromo-N-phenylpyridin-3-amine | 5H-Pyrido[3,2-b]indole (δ-carboline) | hν, KOBu-t, NH₃ (liq.) | 80 | conicet.gov.ar |

Palladium-catalyzed reactions offer another powerful route to these fused systems. The intramolecular arylation of ortho-bromo-substituted anilinopyridines, formed via a preceding palladium-catalyzed amination, is a key strategy for carboline synthesis. psu.edu While this two-step approach can be lower yielding in the cyclization step, it provides a general route to all parent carbolines. psu.edu More direct palladium-catalyzed methods involving amidation and subsequent cyclization have been developed for synthesizing substituted α-carbolines and related pyrimidoindoles, showcasing the versatility of palladium catalysis in building these complex scaffolds. rsc.orgnih.gov

Azaindoles (pyrrolo[2,3-b]pyridines) are another important class of fused heterocycles accessible from aminopyridine precursors. Palladium-catalyzed methods are predominant in this area. For example, 2-substituted 7-azaindoles can be efficiently prepared from 2-amino-3-iodopyridine (B10696) through a two-step process involving a Sonogashira coupling followed by a base-catalyzed C-N cyclization. organic-chemistry.org Similarly, 2,3-disubstituted 5-azaindoles are synthesized via palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines with alkynes. nih.gov These examples, while not starting from the exact title compound, establish a clear precedent for using palladium-catalyzed cross-coupling and cyclization strategies on bromo-aminopyridine scaffolds to construct a wide array of azaindole derivatives. mit.edu

Intramolecular cyclization is the key step in the formation of the fused heterocyclic systems described above. For this compound, the most direct pathway is the intramolecular C-N bond formation between the pyridin-2-ylamino nitrogen and the ortho-position of the N-phenyl ring.

The photostimulated SRN1 reaction is a prime example of such a pathway, proceeding through a radical-anion intermediate to achieve cyclization onto the phenyl ring. conicet.gov.ar Another major pathway involves transition metal catalysis. Palladium-catalyzed intramolecular C-H arylation is a common strategy. In this process, the palladium catalyst first undergoes oxidative addition into the C-Br bond of the pyridine ring. The resulting palladium complex then facilitates the activation of a C-H bond on the ortho-position of the N-phenyl ring, leading to reductive elimination and the formation of the new C-C bond that closes the ring, ultimately forming the pyrido[2,3-b]indole structure. psu.edursc.org

Table 2: Examples of Intramolecular Cyclization for Heterocycle Synthesis

| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

| N-Aryl-2-aminopyridines | Carbonylative Intramolecular Cyclization | Pd(OAc)₂ / CO | 11H-Pyrido[2,1-b]quinazolin-11-ones | rsc.org |

| Anilinohalopyridines | Photostimulated SRN1 | hν / KOBu-t | Carbolines | conicet.gov.ar |

| N-Allylthioureas derived from 3-aminopyridin-2-ones | Intramolecular Heterocyclization | - | 1,3-Thiazoline derivatives | nu.edu.kz |

Furthermore, the reactivity of N-aryl-2-aminopyridines can be harnessed for other types of intramolecular cyclizations. For instance, rhodium(III)-catalyzed reactions of N-phenylpyridin-2-amines with sulfoxonium ylides lead to indole (B1671886) derivatives through a cascade of C-H alkylation and nucleophilic cyclization. researchgate.net Carbonylative intramolecular cyclization of N-aryl-2-aminopyridines, using a palladium catalyst and carbon monoxide, results in the formation of 11H-pyrido[2,1-b]quinazolin-11-ones, where the pyridyl nitrogen acts as the intramolecular nucleophile. rsc.org While these examples may involve derivatives of the title compound, they illustrate the diverse intramolecular cyclization pathways available to this class of molecules, enabling the synthesis of a wide range of complex, fused heterocyclic structures.

Mechanistic Investigations of Reactions Involving 3 Bromo N Phenylpyridin 2 Amine

Elucidation of Reaction Pathways and Intermediates

The reactions of 3-bromo-N-phenylpyridin-2-amine and its analogs are often governed by the directing effect of the pyridyl nitrogen, which can coordinate to a metal catalyst and facilitate the activation of nearby C-H bonds. This chelation-assisted strategy is central to many transition-metal-catalyzed functionalization reactions.

A prominent reaction pathway involves the formation of cyclometalated intermediates. In processes catalyzed by rhodium(III), the reaction is often initiated by a nitrogen-directed C-H bond activation of the phenyl ring to form a five-membered rhodacycle intermediate. nih.govresearchgate.net This is typically achieved through a concerted metalation-deprotonation (CMD) pathway. nih.gov Once formed, this intermediate can undergo further steps such as migratory insertion of an alkyne or other coupling partners, followed by reductive elimination to yield the final product and regenerate the active catalyst. scispace.comchinesechemsoc.org For instance, in Rh(III)-catalyzed [4+1] annulations with 1,3-enynes, the proposed mechanism involves C-H activation, migratory insertion, a 1,4-rhodium migration to form a π-allylrhodium species, and subsequent nucleophilic attack by the directing group to form the product. rsc.org

Similarly, ruthenium-catalyzed reactions leverage the directing capacity of the pyridine (B92270) moiety. In the direct sp³ arylation of benzylic amines, where N-(pyridin-2-yl) serves as the directing group, the substituent at the 3-position of the pyridine ring plays a critical role. nih.govacs.orgnih.govsci-hub.se Computational studies have revealed that a substituent in this position, analogous to the bromo group in the title compound, favors a substrate conformation where the benzylic C-H bond is brought into close proximity to the ruthenium center, thereby facilitating C-H insertion and the formation of a ruthenacycle. nih.govacs.org The proposed catalytic cycle for Ru(0)-catalyzed arylations involves the formation of this cyclometalated intermediate, followed by reaction with an arylboronate and reductive elimination. sci-hub.se An alternative pathway with Ru(II) catalysts and aryl halides is thought to proceed via oxidative addition of the aryl halide to the metal center, followed by a CMD-type C-H activation. bohrium.com

Palladium-catalyzed reactions also proceed through related intermediates. In carbonylative cyclizations, an acylpalladium species is proposed to form after oxidative addition of the catalyst to the C-Br bond, which then undergoes intramolecular cyclization. rsc.org In other cross-coupling reactions, oxidative addition of Pd(0) to an aryl halide can precede an intramolecular nucleophilic attack by the quinoline (B57606) nitrogen to form a six-membered palladacycle, which then yields the product via reductive elimination. thieme-connect.com

| Catalyst System | Key Intermediate Type | Proposed Subsequent Steps | Reaction Type |

| [Cp*Rh(OAc)₂] / Cu(OAc)₂ | Five-membered Rhodacycle | Migratory Insertion, 1,4-Rh Migration | [4+1] Annulation rsc.org |

| Ru₃(CO)₁₂ / Arylboronate | Ruthenacycle | Reaction with Boronate, Reductive Elimination | sp³ C-H Arylation acs.orgsci-hub.se |

| [RuCl₂(p-cymene)]₂ / Aryl Halide | Ruthenacycle | CMD, Reductive Elimination | sp³ C-H Arylation bohrium.com |

| Pd(OAc)₂ / CO | Acylpalladium species | Intramolecular Cyclization | Carbonylative Cyclization rsc.org |

| Pd(PPh₃)₄ | Six-membered Palladacycle | Reductive Elimination | Intramolecular Amination thieme-connect.com |

Application of Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov For pyridine-containing compounds like this compound, nitrogen-15 (B135050) (¹⁵N) labeling is particularly insightful for understanding reactions that involve the heterocyclic core.

A notable application of isotopic labeling is the direct exchange of the ¹⁴N atom within the pyridine ring for a ¹⁵N atom. nih.govchemrxiv.org This transformation can be achieved for a range of substituted pyridines, including 3-bromopyridine (B30812), a close analog and potential precursor to the title compound. nih.govchemrxiv.orgsynthical.com The mechanism involves the activation of the pyridine nitrogen with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a ring-opening reaction with an amine such as dibenzylamine (B1670424) to form a conjugated NTf-Zincke imine intermediate. nih.govnih.gov This intermediate can often be isolated. nih.gov Subsequent treatment with a ¹⁵N-labeled source, such as ¹⁵NH₄Cl, triggers a ring-closing sequence that incorporates the ¹⁵N atom into the pyridine skeleton, releasing the original ¹⁴N atom and affording the ¹⁵N-labeled pyridine with very high isotopic enrichment. nih.govchemrxiv.org

For example, the reaction of 3-bromopyridine (1b) has been shown to produce ¹⁵N-3-bromopyridine (3b) with 98-99% isotopic incorporation via the Zincke imine pathway. nih.govchemrxiv.orgsynthical.com This method's success with a bromo-substituted pyridine highlights its applicability for preparing isotopically labeled versions of this compound to study its subsequent reactions.

| Starting Pyridine | Labeling Reagent | Isotopic Incorporation (%) | Reference |

| 2-Phenylpyridine | ¹⁵NH₄Cl / NaOAc | >99% | nih.gov |

| 3-Bromopyridine | ¹⁵NH₄Cl / NaOAc | 99% | nih.gov |

| 3-Bromopyridine | ¹⁵NH₄Cl / NaOAc | 98% | chemrxiv.orgsynthical.com |

| Loratadine | ¹⁵NH₄Cl / Et₃N | >99% | nih.gov |

| Vismodegib | ¹⁵NH₄Cl / Et₃N | 98% | nih.gov |

This table showcases the high efficiency of ¹⁵N incorporation in various pyridine derivatives using the Zincke imine strategy.

Another application of isotopic labeling involves using deuterated solvents or reagents to probe the source of atoms in a reaction product. For instance, in a related palladium-catalyzed carbonylative acetylation of N-phenyl-N-(pyridin-2-yl)acetamides, experiments using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) were conducted to determine the origin of the methyl group in the final product. These studies confirmed that the methyl group was derived from N,N-dimethylformamide (DMF) rather than DMSO when a mixed solvent system was used, thereby clarifying the role of DMF as a methyl source in the reaction mechanism.

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation barriers, and the relative stability of reactants, intermediates, and products. This information is essential for a complete understanding of the reaction mechanism and for optimizing reaction conditions.

In the context of reactions involving substituted 2-aminopyridines, kinetic analyses often involve monitoring the reaction rate's dependence on the concentration of reactants and catalysts. For nucleophilic aromatic substitution reactions, such as the reaction of 2-chloro-5-nitropyridine (B43025) with various anilines, second-order rate constants (k) are typically determined. Good linear relationships are often observed when plotting the logarithm of the rate constant against Hammett σ values, which quantify the electronic effect of substituents on the aniline (B41778) ring. The resulting negative ρ (rho) values indicate that electron-donating groups on the nucleophile accelerate the reaction by stabilizing the positive charge buildup in the transition state.

Thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived from the temperature dependence of the rate constant (Eyring plot). These parameters provide insight into the nature of the rate-determining step. For example, a large negative ΔS‡ is often indicative of a highly ordered transition state, such as one formed during an associative step or a cyclization.

While specific kinetic data for this compound is not extensively documented, studies on analogous systems provide valuable insights. For the Ru-catalyzed direct arylation of benzylic amines, the nature of the substituent at the 3-position of the directing pyridine group significantly influences the reaction outcome. acs.org This suggests a strong kinetic or thermodynamic dependence on the electronic and steric properties of this substituent.

| 3-Substituent | Arylboronate Partner | Conversion (%) | Yield (%) | Reference |

| H | Phenyl | 5% | - | acs.org |

| Me | Phenyl | >95% | 64 | acs.org |

| Ph | Phenyl | >95% | 90 | acs.org |

| Me | 4-Me-Ph | >95% | 62 | acs.org |

| Ph | 4-Me-Ph | >95% | 77 | acs.org |

This table illustrates the profound effect of the 3-substituent on the efficiency of Ru-catalyzed arylation, highlighting the importance of this position in facilitating the reaction.

Furthermore, kinetic studies on the decomposition of N-bromamines in the presence of bromide ions have shown that the reaction is first-order in both the bromamine (B89241) and bromide ion concentrations. psu.edu The pH dependence of the observed rate constant in these systems allows for the determination of the pKa of the protonated N-bromamine, demonstrating that the reaction proceeds exclusively through the protonated species. psu.edu Such kinetic analyses could be applied to reactions of this compound to elucidate the roles of protonation and the nature of the active species in solution.

Spectroscopic Characterization and Structural Elucidation Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-bromo-N-phenylpyridin-2-amine, ¹H and ¹³C NMR studies are fundamental in confirming its molecular structure.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In a study detailing the synthesis of substituted azaindoles, this compound was characterized by ¹H NMR in deuterochloroform (CDCl₃) at 400 MHz. amazonaws.com The observed chemical shifts and coupling constants are consistent with the assigned structure. For instance, the proton at position 5 of the pyridine (B92270) ring (H5) appears as a doublet of doublets at δ 8.17 ppm, and the proton at position 3 (H3) is observed at δ 7.74 ppm. amazonaws.com

¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not detailed in the provided search results, the general experimental procedures in related studies confirm the routine use of ¹³C NMR for the characterization of such compounds. amazonaws.com This technique is essential for identifying all unique carbon atoms in the molecule, including those in the pyridine and phenyl rings.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between adjacent protons and between protons and their directly attached carbons. While not explicitly detailed in the search results for this specific compound, these methods are standard practice in the full characterization of novel or complex organic molecules. slideshare.net

Below is a table summarizing the available ¹H NMR data.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 8.17 | dd | 4.7, 1.3 |

| H3 | 7.74 | dd | 7.7, 1.4 |

Interactive Data Table: ¹H NMR Data for this compound (This is a simplified representation of an interactive table)

Proton: H5

Chemical Shift (δ, ppm): 8.17

Multiplicity: dd

Coupling Constant (J, Hz): 4.7, 1.3

Proton: H3

Chemical Shift (δ, ppm): 7.74

Multiplicity: dd

Coupling Constant (J, Hz): 7.7, 1.4

Infrared and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, recorded on a sodium chloride (NaCl) plate, shows characteristic absorption bands. amazonaws.com The bands at 3050 cm⁻¹ are attributed to C-H stretching vibrations of the aromatic rings. The absorptions at 2925 and 2849 cm⁻¹ likely correspond to other C-H stretching modes. A significant band at 1466 cm⁻¹ is indicative of C=C and C=N stretching vibrations within the aromatic rings. amazonaws.com These vibrational data support the presence of the phenyl and pyridine moieties.

Raman Spectroscopy Analysis: There is no specific information on the Raman spectroscopy of this compound in the provided search results. However, Raman spectroscopy would be a valuable complementary technique to IR, particularly for identifying vibrations of the C-Br bond and the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Interactive Data Table: IR Absorption Bands for this compound (This is a simplified representation of an interactive table)

Wavenumber (cm⁻¹): 3050

Assignment: Aromatic C-H stretch

Wavenumber (cm⁻¹): 2925

Assignment: C-H stretch

Wavenumber (cm⁻¹): 2849

Assignment: C-H stretch

Wavenumber (cm⁻¹): 1466

Assignment: Aromatic C=C and C=N stretch

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

While specific high-resolution mass spectrometry data and detailed fragmentation studies for this compound are not available in the provided search results, patents and supplier information indicate that mass spectrometry is a standard characterization technique for this compound. google.combldpharm.com In a typical analysis, the molecule would be ionized, and the mass-to-charge ratio of the molecular ion would be measured with high precision to confirm its chemical formula (C₁₁H₉BrN₂). Fragmentation analysis would involve observing the breakdown of the molecular ion in the mass spectrometer to yield smaller, characteristic fragments, which would provide further structural confirmation by revealing the stable components of the molecule.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

There is no specific mention of a crystal structure determination for this compound itself in the provided search results. However, the characterization of synthesized compounds in related research sometimes includes X-ray crystallography. slideshare.netchemrevlett.com The crystal structures of closely related molecules, such as derivatives of 2-aminopyridine (B139424), have been reported, providing insights into the likely packing and intermolecular interactions that might be expected for this compound. chemrevlett.com For instance, the study of related compounds often reveals hydrogen bonding patterns and potential π-π stacking interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 3-bromo-N-phenylpyridin-2-amine. These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests a molecule is more likely to be reactive. For this compound, the precise HOMO-LUMO gap would be determined by specific DFT calculations, which would also highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The bromine atom, being highly electronegative, along with the nitrogen atoms in the pyridine (B92270) ring and the amine linker, are expected to significantly influence the electronic landscape of the molecule.

Molecular Dynamics Simulations of Conformational Landscapes

The conformational flexibility of this compound, particularly the rotation around the C-N bond linking the phenyl and pyridine rings, is a key determinant of its interaction with biological macromolecules. Molecular dynamics (MD) simulations can map out the conformational landscape of the molecule over time, identifying the most stable, low-energy conformations.

By simulating the molecule in a solvent, typically water, to mimic physiological conditions, MD studies can reveal the preferential orientations of the phenyl and pyridinyl moieties. This information is invaluable for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. The results of such simulations are often visualized through Ramachandran-like plots, which show the energetically favorable dihedral angles.

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. While specific docking studies for this compound are not extensively reported in public literature, its derivatives have been subjects of such investigations.

For instance, this compound serves as a precursor for the synthesis of more complex molecules, such as α-carbolines, which have been docked into various enzyme active sites. rsc.org A hypothetical docking study of this compound itself would involve selecting a potential protein target and using a docking algorithm to predict the most stable binding pose. The results would be scored based on the predicted binding affinity, providing a hypothesis for the molecule's potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. slideshare.net For a series of compounds related to this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and their measured biological activity.

Descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Tautomerism and Aromaticity Studies of the Pyridine System

The 2-aminopyridine (B139424) substructure within this compound allows for the possibility of tautomerism. The compound can exist in both the amino and the imino forms, with the equilibrium between the two being influenced by factors such as the solvent and temperature.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of the bromine atom and the N-phenylamino group on the pyridine (B92270) ring of 3-bromo-N-phenylpyridin-2-amine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic systems. These systems are often the core scaffolds of biologically active molecules and functional materials.

One of the most significant applications of this compound is in the synthesis of carboline derivatives, particularly α-carbolines (pyrido[2,3-b]indoles). rsc.orgnih.gov These structures are prevalent in numerous natural products and pharmacologically active compounds. The synthesis is often achieved through palladium-catalyzed intramolecular cyclization, where the bromine and the N-H bond of the phenylamino (B1219803) group participate in a C-N bond-forming reaction. nih.govrsc.org This transformation can be highly efficient, leading to good yields of the desired polycyclic aromatic compounds. nih.gov For instance, photostimulated SRN1 cyclization of anilinohalopyridines, including this compound, has been demonstrated as a general and high-yielding method for the synthesis of all four carboline regioisomers. conicet.gov.ar

Beyond carbolines, this building block is instrumental in constructing other fused heterocyclic systems. For example, it can be utilized in the synthesis of pyrimido[4,5-b]indoles and dihydropyrido[2,3-b]indoles through palladium-catalyzed amidation and subsequent cyclization reactions. nih.gov The reactivity of the bromine atom allows for cross-coupling reactions, while the amino group can participate in various condensation and cyclization cascades. rsc.orgacs.org The ability to selectively functionalize different positions of the pyridine and phenyl rings further expands its utility, enabling the creation of a diverse library of heterocyclic compounds with varied substitution patterns. researchgate.net

The versatility of this compound is showcased in its ability to participate in various reaction types to yield complex heterocyclic structures. The following table provides a summary of representative synthetic transformations.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | Pd Catalyst, Base, Heat | Pyrido[2,3-b]indole (α-carboline) | Good |

| This compound | Light (hν), Base | Pyrido[2,3-b]indole (α-carboline) | 80 |

| 2-bromo-1-ethyl-1H-indole-3-carbaldehyde and thiophene-2-carboxamide | Not Specified | Pyrimido[4,5-b] & [5,4-b]indole product | Not Specified |

Utilization in Ligand Design for Organometallic Catalysis

The structural features of this compound make it an excellent scaffold for the design of ligands used in organometallic catalysis. dtu.dk The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, forming stable complexes with various transition metals like palladium, rhodium, and copper. rsc.org The presence of the bromine atom offers a handle for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.

N-Aryl-2-aminopyridines, the class of compounds to which this compound belongs, are extensively used as directing groups in C-H activation reactions. rsc.org The pyridyl nitrogen coordinates to the metal center, positioning it for the selective activation of a C-H bond on the phenyl ring. This strategy has been employed to synthesize a variety of functionalized molecules and complex heterocyclic structures. rsc.orgrsc.org

The ability to modify the ligand structure is crucial for optimizing catalytic activity. For instance, the phenyl group can be substituted with various functional groups to modulate the electron density at the metal center, thereby influencing the efficiency and selectivity of the catalyzed reaction. Similarly, the bromine atom can be replaced through cross-coupling reactions to introduce bulky or chiral substituents, which can induce asymmetry in the catalytic process, a key aspect in enantioselective synthesis. bohrium.com

The following table highlights the key structural features of this compound that are advantageous for ligand design and their impact on catalytic processes.

| Structural Feature | Role in Ligand Design | Impact on Catalysis |

| Pyridine Nitrogen | Coordination site for metal | Directs C-H activation, stabilizes metal complex |

| Exocyclic Amine | Coordination site for metal | Forms stable chelate ring, influences electronic properties |

| Bromine Atom | Site for modification | Allows for tuning of steric and electronic properties |

| Phenyl Group | Site for modification | Modulates electron density at the metal center |

Precursor in the Synthesis of Diverse Pharmaceutical Intermediates

The core structure of this compound is a recurring motif in a variety of biologically active compounds, making it a valuable precursor in the synthesis of pharmaceutical intermediates. atamanchemicals.com The ability to construct complex heterocyclic systems from this starting material is directly applicable to the field of medicinal chemistry, where such scaffolds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net

For example, the pyrido[2,3-b]indole (α-carboline) skeleton, readily synthesized from this compound, is the core of many alkaloids with significant biological effects. nih.govconicet.gov.ar By introducing various substituents onto this basic framework, medicinal chemists can generate libraries of compounds for drug discovery programs. The bromine atom on the precursor molecule provides a convenient point for diversification, allowing for the introduction of different functional groups through reactions like Suzuki or Buchwald-Hartwig cross-coupling. mdpi.com

Furthermore, derivatives of N-phenylpyridin-2-amine have been investigated as inhibitors of various enzymes, highlighting the pharmaceutical relevance of this structural class. ontosight.ai The synthesis of these derivatives often starts from precursors like this compound, which can be elaborated into the desired target molecules through a series of chemical transformations. google.com The versatility of this starting material allows for the efficient construction of complex molecules with potential therapeutic applications.

The table below lists some of the key pharmaceutical scaffolds that can be synthesized from this compound and their associated biological activities.

| Pharmaceutical Scaffold | Potential Biological Activity |

| Pyrido[2,3-b]indoles (α-Carbolines) | Anticancer, Antiviral, Kinase Inhibition |

| Pyrimido[4,5-b]indoles | Not Specified |

| Dihydropyrido[2,3-b]indoles | Not Specified |

| Substituted N-phenylpyridin-2-amines | Enzyme Inhibition |

Medicinal Chemistry and Biological Activity Investigations in Vitro Focus

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies have been pivotal in elucidating the therapeutic potential of the 3-bromo-N-phenylpyridin-2-amine scaffold. A key strategy has been the Suzuki coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine (B92270) ring, replacing the bromine atom.

One significant study synthesized a series of 3-aryl-N-phenylpyridin-2-amines and evaluated their biological activity. The nature of the substituent on the newly introduced phenyl ring at the 3-position was found to have a profound impact on the compound's efficacy. For instance, the introduction of a 4-chlorophenyl group resulted in a derivative with notable activity.

Further modifications have explored the impact of substituents on the N-phenyl ring. These studies collectively suggest that the electronic and steric properties of the substituents at both the 3-position of the pyridine ring and on the N-phenyl group are critical determinants of biological activity.

Table 1: SAR Insights for 3-Aryl-N-phenylpyridin-2-amine Derivatives

| Parent Scaffold | Modification Site | Substituent | Impact on In Vitro Activity | Reference |

|---|---|---|---|---|

| This compound | 3-position of pyridine ring | 4-chlorophenyl | Enhanced activity in some assays. | |

| This compound | 3-position of pyridine ring | Various aryl/heteroaryl groups | Activity is dependent on the nature of the introduced group. | |

| This compound | N-phenyl ring | Various substituents | Influences overall biological profile. |

In Vitro Enzyme Inhibition Assays (e.g., FabI)

The 2-aminopyridine (B139424) scaffold, to which this compound belongs, has been identified as a promising starting point for the development of enzyme inhibitors. Specifically, derivatives of this class have been investigated as inhibitors of FabI, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in bacterial fatty acid synthesis.

Research has shown that certain 2-aminopyridine derivatives can effectively inhibit FabI from Staphylococcus aureus and Escherichia coli. The inhibitory mechanism often involves the formation of a stable ternary complex with the enzyme and the NAD+ cofactor. While direct data on the FabI inhibitory activity of this compound itself is not extensively detailed in the provided search results, the broader class of 2-aminopyridines shows significant promise in this area. The SAR studies indicate that modifications at the 3-position and on the N-phenyl ring would likely modulate the potency of FabI inhibition.

Receptor Binding and Ligand Affinity Studies

Currently, there is a lack of specific public data from the performed searches detailing receptor binding and ligand affinity studies for this compound and its immediate derivatives. This suggests that while the scaffold has been explored for its antimicrobial and anticancer potential, its interaction with specific G-protein coupled receptors, ion channels, or nuclear receptors has not been a primary focus of the published research available. Future investigations may explore this aspect to uncover new therapeutic applications.

In Vitro Antimicrobial and Anticancer Activity Screens

A significant body of research has been dedicated to evaluating the in vitro antimicrobial and anticancer activities of derivatives synthesized from this compound.

In the realm of antimicrobial research, a series of novel 3-(hetero)aryl-N-phenylpyridin-2-amines were synthesized and screened against a panel of microorganisms. The results of these screenings demonstrated that the biological activity of these compounds is highly dependent on the nature of the substituent introduced at the 3-position. Some of the synthesized derivatives exhibited promising activity against certain bacterial and fungal strains.

Similarly, in the context of anticancer research, these derivatives have been tested against various human tumor cell lines. The N-phenylpyridin-2-amine core is recognized as a valuable pharmacophore in the design of new anticancer agents. The introduction of different aryl groups via Suzuki coupling has led to the identification of compounds with cytotoxic effects on cancer cells. For example, a derivative featuring a 4-chlorophenyl group at the 3-position showed notable activity in these screens.

Table 2: In Vitro Biological Activity of a 3-(4-chlorophenyl)-N-phenylpyridin-2-amine Derivative

| Assay Type | Target | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Anticancer Screen | Human Tumor Cell Lines | Showed notable cytotoxic effects. | |

| Antimicrobial Screen | Various Microorganisms | Exhibited activity against certain strains. |

Strategies for Lead Optimization based on In Vitro Data

The in vitro data gathered from SAR, enzyme inhibition, and activity screens provide a solid foundation for lead optimization strategies. The primary goal of these strategies is to enhance the potency, selectivity, and pharmacokinetic properties of the most promising compounds.

Based on the available research, a key strategy for lead optimization involves the further diversification of the substituents at the 3-position of the pyridine ring. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allows for the systematic introduction of a wide array of functional groups. This approach can be used to fine-tune the electronic and steric properties of the molecule to maximize its interaction with the biological target.

Another important optimization strategy is the modification of the N-phenyl ring. Introducing various substituents on this ring can influence the compound's solubility, metabolic stability, and target engagement. By combining modifications at both the 3-position and the N-phenyl ring, a comprehensive library of second-generation compounds can be created and evaluated to identify candidates with superior therapeutic potential.

Supramolecular Chemistry and Materials Science Research

Investigation of Non-Covalent Interactions and Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of non-covalent interactions. In the case of 3-bromo-N-phenylpyridin-2-amine, several key interactions are anticipated to play a crucial role in its solid-state packing and assembly in solution. While specific studies on this exact compound are limited, the behavior of analogous structures provides significant insight.

The crystal structure of the related compound, 3-bromo-pyridin-2-amine, reveals the importance of both hydrogen bonding and halogen bonding in its self-assembly. In this structure, molecules form inversion dimers through pairs of N-H⋯N hydrogen bonds. These dimers then further assemble into two-dimensional layers facilitated by C-Br⋯Br halogen bonds nih.gov. It is highly probable that this compound would exhibit similar N-H⋯N hydrogen bonding patterns, a common motif in amino-substituted pyridines.

The presence of the bromine atom introduces the potential for halogen bonding, a directional interaction between a halogen atom and a Lewis base. In halogenated pyridinium (B92312) salts, various intermolecular anion-π and σ-hole interactions have been observed, highlighting the capacity of halogenated pyridines to engage in significant non-covalent interactions nih.gov. The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine (B92270) ring.

Furthermore, the phenyl and pyridine rings are capable of engaging in π-π stacking interactions. The interplay of these different non-covalent forces—hydrogen bonding, halogen bonding, and π-π stacking—can lead to the formation of complex and well-ordered supramolecular architectures. The specific geometry and strength of these interactions will ultimately determine the crystal packing and the resulting material properties. Theoretical studies on similar halogenated organic molecules have been employed to understand the nature and energetics of these intermolecular interactions, providing a framework for predicting the self-assembly behavior of this compound mdpi.com.

A summary of potential non-covalent interactions in this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | N-H (amine) | N (pyridine) | Formation of dimers or chains |

| Halogen Bonding | C-Br | N (pyridine), π-systems | Directional control of assembly |

| π-π Stacking | Phenyl ring, Pyridine ring | Phenyl ring, Pyridine ring | Stabilization of layered structures |

Potential Applications in Functional Materials

The electronic and structural features of this compound suggest its potential for use in the development of functional organic materials, particularly in the areas of organic semiconductors and luminescent materials.

Organic Semiconductors: Pyridine-containing compounds are of interest for applications in organic electronics due to their electron-transporting properties researchgate.net. The pyridine moiety in this compound can facilitate electron transport, a key characteristic for n-type organic semiconductors. Organic semiconductor materials containing pyridine have been proposed for use in a variety of devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors google.com. The ability of this compound to self-assemble into ordered structures through non-covalent interactions could be advantageous for creating well-organized thin films, which are crucial for efficient charge transport in these devices. The performance of organic semiconductors is highly dependent on molecular packing, and the directional nature of halogen and hydrogen bonds could be exploited to control this packing and optimize charge mobility.

Luminescent Materials: Pyridine derivatives are also known to be versatile scaffolds for the creation of luminescent materials researchgate.net. The fluorescence properties of organic molecules are intrinsically linked to their molecular conformation and intermolecular interactions rsc.org. In some cases, pyridine-based fluorescent compounds have been shown to exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated state nih.gov. This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting.

The combination of the pyridine and phenylamine moieties in this compound forms a donor-acceptor system, which is a common design strategy for fluorescent molecules. The bromine atom can also influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. While the specific luminescent properties of this compound have not been extensively reported, the general characteristics of related pyridine-based systems suggest that it could serve as a building block for novel luminescent materials. For example, a highly luminescent metal-organic framework has been constructed using a pyridine-substituted tetraphenylethene ligand, demonstrating the potential of pyridine derivatives in creating materials with excellent fluorescence quantum yields rsc.org.

The potential applications of this compound and its derivatives in functional materials are summarized below.

| Application Area | Relevant Properties | Potential Device |

| Organic Semiconductors | Electron-transporting pyridine moiety, potential for ordered self-assembly | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) |

| Luminescent Materials | Donor-acceptor structure, potential for aggregation-induced emission, heavy-atom effect | Solid-state lighting, chemical sensors, bio-imaging probes |

Photochemical and Electrochemical Properties and Reactions

Photoreactivity and Photocyclization Studies

The photoreactivity of anilinohalopyridines, a class of compounds that includes 3-bromo-N-phenylpyridin-2-amine, has been a subject of interest, particularly concerning their ability to undergo intramolecular cyclization to form carbolines. These reactions are often efficient and provide a synthetic route that complements traditional metal-catalyzed methods.

Detailed Research Findings

Research has demonstrated that anilinohalopyridines can undergo photostimulated cyclization to produce all four regioisomers of carboline. conicet.gov.ar This transformation typically proceeds through a photostimulated SRN1 (Nucleophilic Substitution, Radical, Unimolecular) mechanism. This process offers a high-yielding pathway to various substituted carbolines and has proven effective in cases where palladium-mediated cyclization methods were unsuccessful. conicet.gov.ar

While specific studies focusing exclusively on this compound are not extensively documented in the surveyed literature, the photoreactivity of its isomers provides significant insight. For instance, the irradiation of 2-bromo-N-phenylpyridin-3-amine, a closely related isomer, results in the formation of δ-carboline in good to excellent yields. conicet.gov.ar This reaction highlights the general applicability of photocyclization for anilinobromopyridines. The process involves the photostimulated intramolecular substitution of the bromine atom by the aniline (B41778) ring to form the fused heterocyclic system. conicet.gov.ar

The general conditions for these photostimulated reactions involve irradiation in a suitable solvent, often in the presence of a base. The table below summarizes the results for the photocyclization of a representative anilinobromopyridine isomer.

Table 1: Photostimulated SRN1 Cyclization of an Anilinobromopyridine Isomer This table is interactive. You can sort and filter the data.

| Reactant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-bromo-N-phenylpyridin-3-amine | δ-carboline | Condition A | 80 | conicet.gov.ar |

| 2-bromo-N-phenylpyridin-3-amine | δ-carboline | Condition B | 76 | conicet.gov.ar |

Condition A: Reactant in liquid ammonia (B1221849), irradiated with a 450 W Hanovia lamp for 1.5 hours. conicet.gov.ar *Condition B: Reactant with NaNH2 in liquid ammonia, irradiated with a 450 W Hanovia lamp for 1.5 hours. conicet.gov.ar

Other related photochemical reactions, such as the 6π photocyclization of acrylanilides and styryl indoles, often utilize photosensitizers like iridium complexes to proceed with visible light, demonstrating the broad potential of photochemical methods in synthesizing complex heterocyclic structures. nih.govacs.orgacs.org

Electrochemical Behavior and Redox Potential Analysis

The electrochemical properties of this compound are not directly detailed in the available scientific literature. However, analysis of structurally related compounds, particularly those synthesized from similar precursors, can provide a strong indication of its expected electrochemical behavior. The redox potential is a key parameter that determines the ease with which a molecule can be oxidized or reduced, influencing its role in electron transfer processes.

Detailed Research Findings

Studies on aza-boron-dipyridylmethene (aD) dyes, which can be synthesized via a palladium-catalyzed coupling of 2-amino and 2-bromo substituted heteroaryl compounds, offer valuable electrochemical data. umich.edu The electrochemical properties of these dyes were analyzed using cyclic voltammetry (CV). For many of the core structures, the oxidation process was found to be irreversible. umich.edu

The redox potentials of these nitrogen-containing heterocyclic systems are highly tunable through chemical modification. The introduction of electron-donating substituents, such as methoxy (B1213986) groups, typically results in a cathodic shift (a lower potential), making the compound easier to oxidize. umich.edu Conversely, extending the conjugation through benzannulation tends to cause an anodic shift, making oxidation more difficult. umich.edu For example, the oxidation potential of one benzannulated aD derivative (2a) is +1.38 V, while adding a methoxy group (2c) lowers this potential to +1.17 V. umich.edu This demonstrates that the electronic environment of the pyridine (B92270) and amine moieties significantly influences the redox behavior.

The table below presents the electrochemical data for a series of related aza-boron-dipyridylmethene compounds, illustrating the impact of structural modifications on their redox potentials.

Table 2: Electrochemical Potentials of Structurally Related Aza-Boron-Dipyridylmethene (aD) Dyes This table is interactive. You can sort and filter the data.

| Compound | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | Nature of Oxidation | Reference |

|---|---|---|---|---|

| 1a | +1.19 | -2.59 | Irreversible | umich.edu |

| 1b | +1.19 | -2.59 | Irreversible | umich.edu |

| 2a | +1.38 | -2.03 | Irreversible | umich.edu |

| 2b | +1.31 | -2.09 | Irreversible | umich.edu |

| 2c | +1.17 | -2.15 | Irreversible | umich.edu |

Measurements were recorded in 2-MeTHF. umich.edu

This trend suggests that the electrochemical potential of this compound would similarly be influenced by substituents on either the pyridine or the phenyl ring. The presence of the electron-withdrawing bromine atom would be expected to make the compound more difficult to oxidize compared to its non-brominated analog.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-N-phenylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves bromination of a pyridine precursor. A widely used method employs N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or AlBr₃ under controlled temperatures (25–60°C) in polar aprotic solvents (e.g., acetonitrile). For example, bromination of N-phenylpyridin-2-amine selectively introduces bromine at the 3-position due to electronic and steric factors . Optimization strategies include:

- Solvent selection : Acetonitrile or dichloromethane minimizes side reactions.

- Catalyst loading : 10–20 mol% FeBr₃ improves regioselectivity.

- Temperature control : Lower temperatures (25°C) reduce decomposition.

A comparative table of bromination methods is provided below:

| Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | FeBr₃ | CH₃CN | 85 | |

| Br₂ | AlBr₃ | DCM | 72 |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software refines bond lengths and angles. For example, the C-Br bond length is ~1.89 Å, consistent with aromatic bromides .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound derivatives?

Answer:

- Comparative analysis of analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) shows that electron-withdrawing groups (e.g., -CF₃) enhance binding to enzymes like kinases by increasing hydrophobic interactions .

- Bioactivity assays : IC₅₀ values for kinase inhibition vary by substituent position (e.g., para-substituted derivatives show 10-fold higher potency than ortho) .

Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts during coupling reactions)?

Answer:

- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to trace proton transfer pathways .

- In-situ monitoring : Raman spectroscopy detects intermediates (e.g., Pd complexes in Suzuki couplings) .

- Parameter screening : Systematic variation of bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. toluene) optimizes cross-coupling efficiency .

Q. How is SHELXL employed to refine crystallographic data for this compound derivatives, especially in cases of twinning or disorder?

Answer:

- Twin refinement : SHELXL’s TWIN/BASF commands model twinned crystals by partitioning intensity contributions .

- Disorder handling : Partial occupancy atoms (e.g., solvent molecules) are constrained using EADP and ISOR commands .

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure model accuracy .

Q. What role does the bromine atom play in directing regioselectivity during further functionalization (e.g., C-H activation)?

Answer:

Q. Data Contradiction Analysis

Q. Conflicting reports on bromination yields: How to troubleshoot?

Answer: Discrepancies often arise from impurity profiles (e.g., residual NBS) or moisture sensitivity . Solutions include:

- Purification : Column chromatography (SiO₂, hexane/EtOAc) removes unreacted NBS .

- Dry conditions : Use molecular sieves to stabilize reactive intermediates .

Q. Methodological Tables

Q. Table 1: Comparison of Bromination Methods

| Parameter | NBS/FeBr₃ | Br₂/AlBr₃ |

|---|---|---|

| Reaction Time (h) | 6 | 12 |

| Yield (%) | 85 | 72 |

| Byproducts | <5% | 15% |

| Scalability | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.